molecular formula C16H16N4O3S2 B14146854 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 591225-69-3

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14146854
CAS No.: 591225-69-3
M. Wt: 376.5 g/mol
InChI Key: ZJXMYXGRNDEWAS-UHFFFAOYSA-N
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Description

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the thiazole moiety and the final acetamide group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it can interfere with essential biological processes in target organisms.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Benzimidazoles: Known for their broad-spectrum antimicrobial activity.

    Thiazoles: Often used in the synthesis of pharmaceuticals due to their bioactive properties.

    Oxadiazoles: Studied for their potential as antimicrobial and anticancer agents.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of scientific research.

Properties

CAS No.

591225-69-3

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-3-5-12(6-4-10)22-8-14-19-20-16(23-14)24-9-13(21)18-15-17-7-11(2)25-15/h3-7H,8-9H2,1-2H3,(H,17,18,21)

InChI Key

ZJXMYXGRNDEWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(S3)C

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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